7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
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Overview
Description
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is a chemical compound with the molecular formula C10H13FN2 It is a member of the azepine family, which are seven-membered heterocyclic compounds containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: The cyclization step involves the formation of the azepine ring. This can be achieved through intramolecular cyclization reactions, often using Lewis acids as catalysts.
Industrial Production Methods
Industrial production of 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and as a building block for more complex chemical compounds.
Mechanism of Action
The mechanism of action of 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine
- 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine
- 7-Iodo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine
Uniqueness
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13FN2 |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C10H13FN2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9,13H,1-2,5,12H2 |
InChI Key |
BZRPXYDSRAQFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)F)NC1)N |
Origin of Product |
United States |
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